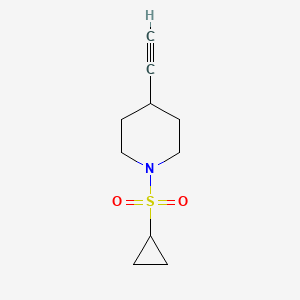
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine
Overview
Description
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine is an organic compound characterized by the presence of a cyclopropanesulfonyl group attached to a piperidine ring, which is further substituted with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine can be synthesized through a multi-step process involving the following key steps:
Formation of Cyclopropanesulfonyl Chloride: Cyclopropanesulfonyl chloride is prepared by reacting cyclopropane with sulfuryl chloride under controlled conditions.
Nucleophilic Substitution: The cyclopropanesulfonyl chloride is then reacted with 4-ethynylpiperidine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes:
Batch Processing: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-ethynylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: The compound is investigated for its potential use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-(cyclopropanesulfonyl)-4-ethynylpiperidine exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect biochemical pathways related to sulfonylation and alkylation, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of an ethynyl group.
1-(Cyclopropanesulfonyl)-4-methylpiperidine: Contains a methyl group instead of an ethynyl group.
Uniqueness: 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-ethynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-9-5-7-11(8-6-9)14(12,13)10-3-4-10/h1,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHDIALVSLKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate](/img/structure/B1415799.png)
![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)
![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)
![2-[4-(Benzyloxy)phenoxy]ethanamine HCl](/img/structure/B1415810.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
